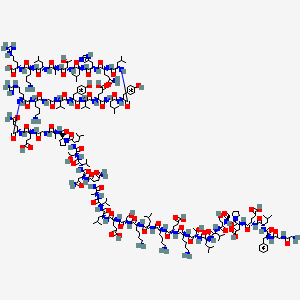
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- is an organic compound with a complex structure that includes a benzoic acid core substituted with an aminocarbonyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and rapid pathway for the preparation of benzamide derivatives . Another method involves the use of TiCl4 in pyridine at 85°C, which allows for the direct condensation of carboxylic acids and amines .
Industrial Production Methods
In industrial settings, the production of benzoic acid derivatives often involves high-temperature reactions and the use of catalysts to improve yield and efficiency. For example, the reaction between benzoic acid and butylamine in dry toluene under ultrasound irradiation has been optimized to achieve high yields in a short time .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the benzoic acid moiety to other functional groups.
Reduction: The reduction of the aminocarbonyl group can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the production of polymers, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the synthesis of folic acid in bacteria by binding to pteridine synthetase, thereby preventing the conversion of para-aminobenzoic acid to folate . This mechanism is similar to that of other antimicrobial agents.
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- can be compared with other similar compounds such as:
4-Aminobenzoic acid: This compound has similar antimicrobial properties but lacks the chlorine substitution, which can affect its reactivity and biological activity.
2-Amino benzoic acid derivatives: These compounds exhibit a broad spectrum of biological activities, including antiviral and anticancer properties.
The uniqueness of benzoic acid, 4-((aminocarbonyl)amino)-2-chloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
60971-94-0 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
4-(carbamoylamino)-2-chlorobenzoic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-3-4(11-8(10)14)1-2-5(6)7(12)13/h1-3H,(H,12,13)(H3,10,11,14) |
Clé InChI |
YYSDVMWEADIDKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)N)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


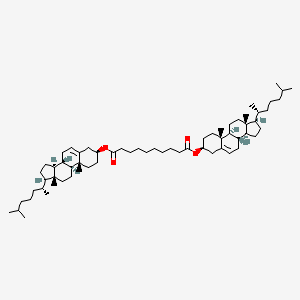

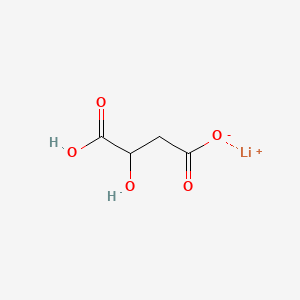





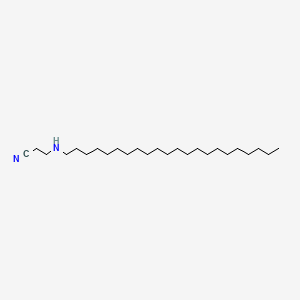
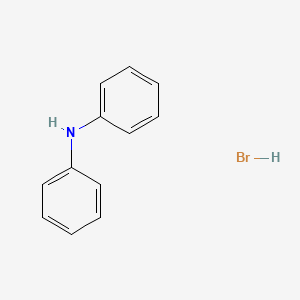
![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)
